Product packaging for Clindamycin Pentadecanoate(Cat. No.:CAS No. 1123211-67-5)

Clindamycin Pentadecanoate

Cat. No.: B601429
CAS No.: 1123211-67-5
M. Wt: 649.4 g/mol
InChI Key: YQVJBMURKHNOBB-VYUCIWTASA-N
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Description

Contextualization of Clindamycin (B1669177) and its Ester Derivatives in Chemical Biology Research

Clindamycin, a semi-synthetic lincosamide antibiotic, is a derivative of lincomycin, a natural product of the actinobacterium Streptomyces lincolnensis. wikipedia.org It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, a mechanism shared with macrolides. wikipedia.org While effective against a range of anaerobic and Gram-positive aerobic bacteria, research has explored the creation of ester derivatives to modify its physicochemical properties. nih.govnih.gov These derivatives, such as the well-known clindamycin phosphate (B84403), are designed as prodrugs. nih.govmedchemexpress.com In chemical biology, the synthesis and evaluation of such ester derivatives, including Clindamycin Pentadecanoate (B1260718), are crucial for understanding structure-activity relationships, membrane permeability, and controlled-release kinetics. researchgate.netscirp.org The esterification of clindamycin at its hydroxyl groups offers a versatile platform for creating new chemical entities with potentially improved research applications. researchgate.net

Historical Perspectives on Prodrug Development in Pharmaceutical Sciences

The concept of a "prodrug" was first introduced by Adrien Albert in 1958 to describe compounds that are inactive in their initial form but are converted into active drugs within the body through metabolic processes. iipseries.orguniroma1.itslideshare.net However, the application of this principle predates its formal definition. For instance, acetanilide, introduced in 1867, can be considered an early example of a prodrug as it is metabolized to the active analgesic acetaminophen. iipseries.org Another historical example is aspirin (B1665792) (acetylsalicylic acid), introduced in 1899, which is a prodrug of the anti-inflammatory agent salicylic (B10762653) acid. uniroma1.itwikipedia.org The primary goal of prodrug design is to overcome undesirable properties of a drug, such as poor solubility, chemical instability, and low bioavailability. stmjournals.iniipseries.org Over the years, the prodrug strategy has been successfully applied to numerous classes of drugs, and it is estimated that approximately 10% of all marketed drugs worldwide are prodrugs. wikipedia.org

Rationale for Investigating Esterification of Lincosamide Antibiotics for Research Applications

The esterification of lincosamide antibiotics like clindamycin is a key strategy in medicinal chemistry research for several reasons. A primary motivation is to enhance the lipophilicity of the parent antibiotic. scirp.org Increased lipophilicity can improve the compound's ability to permeate biological membranes, a critical factor in research applications aimed at studying drug transport and cellular uptake. scirp.org

Furthermore, ester prodrugs can be designed for controlled or targeted release of the active antibiotic. scirp.org The rate of hydrolysis of the ester bond, which releases the active clindamycin, can be modulated by altering the nature of the ester group. scirp.org This allows researchers to investigate the impact of release kinetics on antibacterial activity and to develop systems for sustained delivery in experimental models. researchgate.net

Chemical Compound Information

Compound Name
Acetanilide
Acetaminophen
Acetylsalicylic acid
Clindamycin
Clindamycin Pentadecanoate
Clindamycin Phosphate
Lincomycin
Salicylic acid

Chemical Properties of this compound

PropertyValue
Chemical Name [(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate
CAS Number 1123211-67-5
Molecular Formula C33H61ClN2O6S
Molecular Weight 649.37 g/mol

Source: clearsynth.comsynzeal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H61ClN2O6S B601429 Clindamycin Pentadecanoate CAS No. 1123211-67-5

Properties

CAS No.

1123211-67-5

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

InChI Key

YQVJBMURKHNOBB-VYUCIWTASA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

Origin of Product

United States

Synthesis and Derivatization Methodologies of Clindamycin Pentadecanoate

Established Synthetic Routes for Clindamycin (B1669177) Esterification

The conventional chemical synthesis of clindamycin esters, such as the pentadecanoate (B1260718), is a multi-step process that requires careful control to ensure the correct hydroxyl group is esterified. acs.orgresearchgate.net This is crucial for the final compound's intended activity.

The primary reaction for producing clindamycin esters is a nucleophilic acyl substitution. However, clindamycin possesses multiple hydroxyl (-OH) groups at the C-2, C-3, and C-4 positions. To achieve selective esterification at the desired C-2 position, the hydroxyl groups at C-3 and C-4 must first be protected.

A common strategy involves reacting clindamycin with a protecting agent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This forms a temporary cyclic ketal (an isopropylidene group) across the C-3 and C-4 hydroxyls, effectively blocking them from reacting. google.com

Once protected, the clindamycin intermediate is reacted with an activated form of pentadecanoic acid, typically pentadecanoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct. The free C-2 hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pentadecanoyl chloride, forming the ester bond.

The final step is deprotection, where the isopropylidene group is removed by acid hydrolysis, regenerating the hydroxyl groups at the C-3 and C-4 positions and yielding the final product, Clindamycin 2-Pentadecanoate. google.com

Optimizing the reaction is critical for maximizing yield and purity. This involves carefully controlling several parameters throughout the protection, esterification, and deprotection steps. While specific data for pentadecanoate is limited, the conditions are analogous to those for other long-chain fatty acid esters of clindamycin, such as clindamycin palmitate. researchgate.net

Key variables include the choice of solvents, catalysts, temperature, and reaction time. For instance, the protection step may use acetone (B3395972) as a solvent with p-toluenesulfonic acid as a catalyst. The subsequent esterification is often performed in a solvent system like chloroform (B151607) or dichloromethane. The final deprotection step typically uses an acidic aqueous solution. google.comangolaonline.net

Reaction StepParameterTypical Reagents/ConditionsPurpose
ProtectionReagent2,2-DimethoxypropaneForms a protective isopropylidene group on C-3 and C-4 hydroxyls.
ProtectionCatalystp-Toluenesulfonic acidSpeeds up the ketal formation.
EsterificationAcylating AgentPentadecanoyl chlorideProvides the pentadecanoate group for ester formation.
EsterificationBase/SolventPyridineCatalyzes the reaction and neutralizes HCl byproduct.
EsterificationTemperatureAmbient to moderate heatControls reaction rate and minimizes side reactions.
DeprotectionReagentAqueous acid (e.g., acetic acid, HCl)Removes the protective group to yield the final product. google.com

Esterification Reactions and Reaction Mechanism Elucidation

Novel Synthetic Approaches to Clindamycin Pentadecanoate

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing clindamycin esters.

A significant advancement in the synthesis of clindamycin fatty acid esters is the use of enzymatic catalysts, a cornerstone of green chemistry. nih.gov This approach avoids the laborious protection and deprotection steps required in traditional chemical synthesis. acs.org

Lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been shown to be highly effective. acs.orgresearchgate.net The enzyme catalyzes the direct esterification between clindamycin and the fatty acid (or a vinyl ester thereof). This process offers high conversion rates, often exceeding 90%, and, crucially, demonstrates remarkable regioselectivity for the C-2 hydroxyl group. acs.orgresearchgate.net This enzymatic route simplifies the process, reduces waste by eliminating the need for protecting groups, and often proceeds under milder reaction conditions. researchgate.net

FeatureEstablished Chemical SynthesisNovel Enzymatic Synthesis
Number of StepsMultiple (Protection, Esterification, Deprotection)Single Step acs.org
Use of Protecting GroupsRequiredNot Required acs.org
RegioselectivityAchieved via protection strategyInherent to the enzyme's structure researchgate.net
Byproducts/WasteGenerates waste from protection/deprotection stepsMinimal byproducts, catalyst is reusable researchgate.net
Overall YieldOften below 50% researchgate.netCan exceed 90% acs.org

Stereochemical control is fundamental in the synthesis of clindamycin derivatives, as the molecule's biological activity is dependent on its specific three-dimensional structure. mdpi.com

In established chemical routes, stereochemical integrity is maintained by the reaction sequence. The starting clindamycin already possesses the correct stereochemistry, and the protection/deprotection strategy is designed to selectively target a specific hydroxyl group without altering the chiral centers of the molecule. mdpi.com

The enzymatic approach offers superior and inherent stereochemical control. The three-dimensional active site of the lipase enzyme precisely orients the clindamycin and fatty acid molecules, ensuring that the esterification occurs regioselectively at the C-2 hydroxyl position. acs.orgresearchgate.net This enzymatic recognition and catalysis mechanism is highly efficient and eliminates the risk of side reactions at other hydroxyl groups, thus preserving the essential stereochemistry of the final product.

Exploration of Green Chemistry Principles in Synthesis

Synthesis of Analogues and Prodrug Derivatives of this compound

This compound is itself a prodrug derivative of clindamycin. The synthesis of a series of fatty acid ester analogues is a common strategy to create a library of compounds with modulated physicochemical properties. nih.gov By varying the length of the fatty acid chain, researchers can fine-tune properties such as lipophilicity, which can influence the compound's formulation characteristics and absorption.

Besides pentadecanoate (a 15-carbon chain), other fatty acid esters such as clindamycin palmitate (16 carbons), clindamycin heptadecanoate (17 carbons), and clindamycin stearate (B1226849) (18 carbons) have been identified and synthesized using analogous esterification methods. researchgate.netresearchgate.net These modifications are explored to optimize the drug's profile for specific applications. Other analogues have also been synthesized by modifying the amino acid portion of the molecule, such as Pirlimycin, which can alter the compound's potency and metabolic profile. nih.gov

Chemical Modification Strategies for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound like clindamycin. These investigations involve systematically modifying the chemical structure of the molecule and evaluating the impact of these changes on its biological activity. ontosight.ai The goal is to enhance efficacy, broaden the spectrum of activity, overcome bacterial resistance, and improve pharmacokinetic profiles. ontosight.ainih.gov For clindamycin, modifications have been explored at various positions on the molecule.

Research into clindamycin derivatives has focused on several key areas of the molecule for modification:

Modification at the C-7 Position: The original synthesis of clindamycin from its parent compound, lincomycin, involves the 7(S)-chloro-substitution of the 7(R)-hydroxyl group, which significantly enhances its antibacterial activity. wikipedia.org Further modifications at this position, such as introducing a hetero ring via a sulfur atom, have been shown to yield derivatives with potent activities against key respiratory pathogens. researchgate.net

Dimerization Strategies: Researchers have synthesized clindamycin homo- and heterodimers, connecting two clindamycin molecules or a clindamycin molecule with another therapeutic agent through a linker. nih.gov These novel structures have demonstrated significantly enhanced antibacterial activity compared to the parent molecule, particularly against multidrug-resistant strains. nih.gov

These strategies aim to create derivatives that can evade common bacterial resistance mechanisms, such as those conferred by the erm gene, which can limit the effectiveness of lincosamides. researchgate.net Recent studies have shown that newly synthesized clindamycin derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, a significant improvement over clindamycin's traditional spectrum. nih.govnih.govmdpi.com

Modification SiteStrategyObserved Impact on ActivityReference
C-7 PositionSubstitution of the hydroxyl group with chlorine (forms clindamycin from lincomycin)Enhanced antibacterial potency over lincomycin. wikipedia.org
C-7 PositionIntroduction of a hetero ring via a sulfur linkagePotent activity against respiratory pathogens, including some resistant strains. researchgate.net
4'-Position (Proline Moiety)Substitution of the n-propyl group (e.g., with an n-pentyl group)Alters binding affinity to the bacterial ribosome and pharmacokinetic profile. ontosight.ai
Entire MoleculeFormation of homo/heterodimers using linkersSuperior antibacterial and antifungal activity; effective against multidrug-resistant bacteria. nih.gov

Linker Chemistry and Cleavable Bonds in Prodrug Design

The design of a prodrug like this compound hinges on the concept of a carrier-linked prodrug. core.ac.ukmdpi.com In this design, the active drug (clindamycin) is attached to a carrier group, or promoiety (the pentadecanoate group), via a temporary, or cleavable, bond. core.ac.uku-tokyo.ac.jp This linkage renders the drug inactive until the bond is cleaved within the body, typically by enzymatic action, to release the parent drug. google.comorientjchem.org

The primary cleavable bond in this compound is an ester bond . This type of linkage is commonly used in prodrug design because the human body is rich in esterase enzymes that can efficiently hydrolyze the bond to release the active drug and the fatty acid promoiety. orientjchem.orgjiwaji.edu The choice of the fatty acid chain length—in this case, pentadecanoic acid (a 15-carbon chain)—influences the physicochemical properties of the prodrug, such as its lipophilicity and solubility. researchgate.net These properties, in turn, can affect the drug's formulation possibilities and absorption characteristics. For example, clindamycin palmitate (using a 16-carbon chain) was developed to create a tasteless derivative of the bitter-tasting clindamycin, improving its palatability for oral administration. u-tokyo.ac.jp

Prodrugs can be classified based on the nature of their linkage:

Bipartite Prodrugs: These consist of the active drug directly attached to a single carrier moiety. mdpi.comu-tokyo.ac.jp this compound is an example of a bipartite prodrug, where the ester bond directly connects clindamycin to the pentadecanoate group. u-tokyo.ac.jp

Tripartite Prodrugs: In more complex designs, a separate linker or spacer is used to connect the drug to the carrier. mdpi.comu-tokyo.ac.jp This approach can be used to fine-tune the rate of cleavage by moving the cleavage site away from the drug molecule, potentially avoiding steric hindrance. u-tokyo.ac.jp

The stability of the cleavable bond is a critical design parameter. The bond must be stable enough to prevent premature release of the drug in the gastrointestinal tract but susceptible enough to cleavage by enzymes to ensure the active drug is released at the intended site of action. google.com

Bond/Linker TypeDescriptionCleavage MechanismExample Application in Prodrugs
EsterFormed between a hydroxyl group on the drug and a carboxylic acid (promoiety).Enzymatic hydrolysis by esterases.Clindamycin Palmitate, this compound. researchgate.netu-tokyo.ac.jp
Phosphate (B84403) EsterLinks a phosphate group to a hydroxyl group on the drug.Enzymatic hydrolysis by phosphatases.Clindamycin Phosphate, Fosphenytoin. orientjchem.orgresearchgate.net
AmideConnects a carboxylic acid or amine group on a drug to a promoiety via an amide linkage.Hydrolysis by amidase enzymes.Tolmetin-glycine prodrug. jiwaji.edu
Carbonate/CarbamateGenerally more stable than esters; used to link hydroxyl or amine groups.Generally degraded by non-specific esterases.Used to enhance stability and modify lipophilicity. mdpi.com

Advanced Analytical Characterization of Clindamycin Pentadecanoate in Research Settings

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in clindamycin (B1669177) pentadecanoate (B1260718).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of clindamycin and its derivatives. nih.govcapes.gov.br For clindamycin, the 1H NMR spectrum typically shows a cluster of methine proton signals between 3.5 and 5.3 ppm, which are characteristic of the sugar moiety. nih.govscienceopen.com The amide proton resonance is usually observed further downfield at approximately 8.64 ppm. nih.govscienceopen.com The protons associated with the pyrrolidine (B122466) group resonate in the upfield region, from 0.9 to 2.6 ppm. nih.govscienceopen.com

When analyzing clindamycin-containing implants, NMR is used to confirm that the drug's chemical structure remains intact after the manufacturing process. scienceopen.com The absence of significant shifts in the characteristic peaks of clindamycin or the appearance of new peaks indicates that no major chemical interactions or degradation have occurred. nih.govscienceopen.com Spectral data from studies on related compounds, such as clindamycin palmitate, have been instrumental in identifying and characterizing various impurities, including clindamycin pentadecanoate itself. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of clindamycin and its related compounds, which aids in their structural identification. capes.gov.brresearchgate.net The molecular weight of this compound is 649.37 g/mol , corresponding to its molecular formula, C₃₃H₆₁ClN₂O₆S. pharmaffiliates.com

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a particularly effective technique for separating and identifying impurities in bulk clindamycin products. nih.govresearchgate.net The positive electrospray ionization (ESI-MS) of clindamycin and its derivatives reveals diagnostic fragmentation patterns. These include the neutral losses of water (H₂O), hydrogen chloride (HCl), and methanethiol (B179389) (CH₃SH), which are characteristic of lincosamide antibiotics. researchgate.net This fragmentation data is crucial for the online identification of impurities during chromatographic separation. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly HPLC, are the gold standard for separating this compound from related compounds and for its precise quantification. nih.govresearchgate.netscirp.orginnovareacademics.inveterinaria.orgmdpi.comscirp.orgresearchgate.netnih.govscirp.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are critical for the reliable analysis of clindamycin and its esters. scirp.orginnovareacademics.inveterinaria.orgscirp.org These methods are validated according to established guidelines to ensure their accuracy, precision, linearity, specificity, and robustness. scirp.orginnovareacademics.in

Validation parameters typically include:

Accuracy: Often assessed through recovery studies, with acceptable ranges generally between 99-100%. innovareacademics.in

Precision: Evaluated by analyzing multiple samples of the same concentration, with the relative standard deviation (%RSD) required to be within specified limits (e.g., ≤2%). innovareacademics.in

Linearity: Determined by analyzing a series of standards over a defined concentration range (e.g., 15-500 µg/mL for clindamycin palmitate hydrochloride) and demonstrating a strong correlation (r² ≥ 0.999). scirp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values are calculated to determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For clindamycin, reported LOD and LOQ values can be around 1.29 µg/mL and 3.93 µg/mL, respectively. innovareacademics.in

Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like flow rate, mobile phase composition, and temperature. scirp.orginnovareacademics.in

A variety of HPLC methods have been developed, including those for the simultaneous estimation of clindamycin with other active ingredients. innovareacademics.inmdpi.com

The success of an HPLC separation is highly dependent on the appropriate selection of the stationary phase (the column) and the optimization of the mobile phase (the solvent mixture).

Stationary Phase Selection: For the analysis of clindamycin and its derivatives, reversed-phase columns are most commonly used. innovareacademics.inveterinaria.orgresearchgate.netnih.gov The C18 (octadecylsilane) stationary phase is a popular choice due to its versatility and ability to separate compounds of moderate polarity. veterinaria.orgresearchgate.netnih.gov Other stationary phases, such as C8 and cyano (CN) columns, have also been successfully employed. scirp.orgscirp.org The selection often depends on the specific separation requirements, such as resolving the main compound from its impurities or other active ingredients. For example, a Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 µm) was used to achieve separation of clindamycin palmitate hydrochloride from its precursor, lincomycin. scirp.orgscirp.org

Mobile Phase Optimization: The mobile phase composition is carefully optimized to achieve good peak shape, resolution, and acceptable retention times. scirp.orginnovareacademics.in Mobile phases for clindamycin analysis typically consist of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. innovareacademics.inveterinaria.org

Buffer: A buffer, such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) hydrogen phosphate, is used to control the pH of the mobile phase. innovareacademics.inveterinaria.org Maintaining a specific pH (e.g., pH 2.5 or 3.0) is often necessary to ensure the consistent ionization state of the analyte and achieve reproducible retention times. scirp.orgveterinaria.org

Organic Modifier: Acetonitrile is a frequently used organic solvent in the mobile phase. scirp.orginnovareacademics.inveterinaria.org The ratio of the aqueous buffer to the organic modifier is a critical parameter that is adjusted to control the elution strength and, consequently, the retention time of the compounds. For instance, a mobile phase of phosphate buffer and acetonitrile in a 48:52 ratio was found to be optimal for one separation. innovareacademics.in In another application, a mixture of potassium phosphate buffer, acetonitrile, and tetrahydrofuran (B95107) (20:75:5, v/v/v) was used. scirp.orgscirp.org

Optimization involves testing various compositions of the mobile phase and observing the effects on chromatographic parameters like peak resolution, tailing factor, and retention time until a satisfactory separation is achieved. innovareacademics.in

Interactive Data Tables

Table 1: HPLC Method Parameters for Clindamycin Analysis

Parameter Example 1 innovareacademics.in Example 2 scirp.org Example 3 veterinaria.org
Stationary Phase Hypersil BDS C18 (250x4.6 mm, 5µm) Phenomenex Luna Cyano (150x4.6 mm, 5µm) XBridge C18 (50x4.6 mm, 3.5µm)
Mobile Phase Phosphate buffer:Acetonitrile (48:52) K-Phosphate buffer (5mM, pH 3.0):Acetonitrile:THF (20:75:5) Acetonitrile:Buffer (pH 2.5) (22.5:77.5)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection (UV) 220 nm 210 nm 210 nm

| Retention Time | 2.2 min | 5.60 min | Not Specified |

Table 2: Validation Data for HPLC Methods

Parameter Clindamycin (Method 1) innovareacademics.in Clindamycin Palmitate HCl (Method 2) scirp.org
Linearity Range 25-150 µg/mL 15-500 µg/mL
Correlation Coefficient (r²) 0.999 ≥ 0.999
Accuracy (% Recovery) 99-100% 92.0% - 103.8%
Precision (%RSD) 0.37 0.67% - 1.52%
LOD 1.29 µg/mL Not Specified

| LOQ | 3.93 µg/mL | Not Specified |

Detector Coupling (e.g., UV, PDA, MS) in Research Applications

In the realm of High-Performance Liquid Chromatography (HPLC), the choice of detector is paramount for sensitive and specific analysis of clindamycin compounds. While clindamycin itself lacks a strong UV chromophore, making UV detection challenging, it is not impossible. analchemres.org Detection is often performed at low wavelengths, such as 195 nm or 205 nm, to achieve sensitivity. core.ac.ukresearchgate.netugm.ac.id A simple HPLC-UV method for determining clindamycin in human plasma utilized a UV detector set at 195 nm. researchgate.net Another study employed a UV detector at 205 nm for the analysis of clindamycin in pharmaceutical products. ugm.ac.id For the simultaneous determination of clindamycin phosphate and other compounds, detection wavelengths of 210 nm and 220 nm have been utilized. researchgate.netinnovareacademics.in

Photodiode Array (PDA) detectors offer a significant advantage by providing spectral data across a range of wavelengths (e.g., 190-400 nm), which aids in peak purity assessment and identification of co-eluting impurities. analchemres.orgusp.org This is particularly useful in forced degradation studies where multiple degradation products may be present. usp.org

Mass Spectrometry (MS) coupling with HPLC (LC-MS) provides the highest level of specificity and sensitivity, enabling the definitive identification of clindamycin and its related substances, including impurities and degradation products, by providing molecular weight and fragmentation data. google.comnih.gov A high-performance liquid chromatography/electrospray ionization tandem mass spectrometric (HPLC/ESI-MS/MS) method was developed for the rapid identification of clindamycin phosphate and its related impurities in injections. nih.gov This technique allows for the elucidation of fragmentation pathways, which is invaluable for structural confirmation of novel degradants or impurities. nih.gov

Detector Type Typical Wavelength/Mode Application Notes
UV195 nm, 205 nm, 210 nm, 220 nmSuitable for routine analysis but may lack specificity due to the weak chromophore of clindamycin. analchemres.orgcore.ac.ukresearchgate.netugm.ac.idresearchgate.net
PDA190-400 nmEnables peak purity assessment and identification of impurities by comparing UV spectra. analchemres.orgusp.org
MSESI positive modeProvides molecular weight and structural information for definitive identification of clindamycin and its related substances. google.comnih.gov

Gas Chromatography (GC) for Volatile Components and Degradants

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to determine residual solvents from the manufacturing process. researchgate.net Headspace GC is a common technique for this purpose, where the volatile solvents are sampled from the headspace above the sample matrix and introduced into the GC system. researchgate.net

A method for the determination of residual triethylamine (B128534) in clindamycin phosphate was established using headspace GC with a flame ionization detector (FID). researchgate.net Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) can be utilized for the in-depth analysis of volatile and semi-volatile degradation products that may arise from processes like electron beam treatment. researchgate.net This advanced technique offers superior separation and identification capabilities for complex mixtures of volatile compounds. researchgate.net The use of techniques like solid-phase microextraction (SPME) can further enhance the sensitivity for trace-level volatile impurities. researchgate.net

GC Technique Detector Application
Headspace GCFIDDetermination of residual solvents like triethylamine. researchgate.net
GC×GCMSIn-depth analysis of volatile and semi-volatile degradation products. researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes, making it well-suited for the analysis of charged molecules like clindamycin and its phosphate ester. mdpi.com CE methods are known for their high efficiency, low sample and reagent consumption, and rapid analysis times. mdpi.comresearchgate.net

Several CE methods have been developed for the analysis of clindamycin. researchgate.net A capillary zone electrophoresis method with capacitively coupled contactless conductivity detection (C4D) has been validated for the determination of clindamycin, alongside other antibiotics like azithromycin (B1666446) and clarithromycin. bohrium.com This detection method is universal and circumvents the need for a chromophore. bohrium.com

More recently, clindamycin phosphate has been utilized as a chiral selector in nonaqueous capillary electrophoresis (NACE) for the enantioseparation of amino alcohol drugs. nih.gov This novel application highlights the versatility of clindamycin derivatives in analytical chemistry. The formation of a deep eutectic solvent (DES) with clindamycin phosphate significantly improved the separation of model drugs. nih.gov Infrared spectroscopy and nuclear magnetic resonance were used to investigate the separation mechanism. nih.gov

CE Mode Detection Method Key Findings and Applications
Capillary Zone Electrophoresis (CZE)Capacitively Coupled Contactless Conductivity Detection (C4D)Successful simultaneous determination of clindamycin, azithromycin, and clarithromycin. bohrium.com
Nonaqueous Capillary Electrophoresis (NACE)UVClindamycin phosphate-based deep eutectic solvent used as a chiral selector for the enantioseparation of amino alcohol drugs. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Research

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the preliminary analysis and screening of clindamycin and its formulations. It is a planar chromatographic technique that offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.netresearchgate.net

HPTLC methods have been developed and validated for the simultaneous determination of clindamycin phosphate in combination with other active pharmaceutical ingredients like tretinoin (B1684217) and adapalene (B1666599) in pharmaceutical formulations. researchgate.netresearchgate.net These methods typically involve the use of silica (B1680970) gel plates and a mixture of organic solvents as the mobile phase. researchgate.net Densitometric scanning is then used for quantification. researchgate.net For instance, a mobile phase consisting of n-Hexane, Ethyl acetate, ACN, and Methanol (5:2:2:1 by volume) yielded an Rf value of 0.413 for clindamycin phosphate. researchgate.netresearchgate.net HPTLC coupled with bioautography has also been used to identify and quantify antibiotic residues in samples like cow's milk. nih.gov

Formulation Mobile Phase Rf Value of Clindamycin Phosphate
Clindamycin phosphate with Tretinoinn-Hexane: Ethyl acetate: ACN: Methanol (5:2:2:1 v/v)0.413 researchgate.netresearchgate.net
Clindamycin phosphate with Adapalenen-Hexane: Diethyl ether: Dichloromethane: Acetic acidNot specified in the provided context. researchgate.net

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are increasingly being applied to the analysis of clindamycin to handle complex datasets and enhance the capabilities of analytical techniques. mdpi.com

Multivariate Analysis for Complex Sample Characterization

Multivariate analysis techniques, such as Partial Least Squares (PLS) regression, are particularly useful for analyzing complex samples where the analyte of interest is present with interfering substances. analchemres.orgnih.gov This is highly relevant for clindamycin, which lacks a strong UV chromophore, making its direct spectrophotometric quantification in the presence of UV-absorbing excipients challenging. analchemres.org

A study successfully developed a PLS-assisted UV spectrophotometric method for the quantitative determination of clindamycin phosphate in a gel preparation. analchemres.org By using the full UV spectral data (190-400 nm) and a PLS model, the interference from the gel matrix was overcome, and the results were comparable to those obtained by a reference HPLC method. analchemres.org Another study used a similar chemometric-assisted UV-spectrophotometric method to investigate the compatibility of clindamycin hydrochloride with polymers like alginate and chitosan (B1678972). nih.gov Multivariate analysis has also been employed in the interpretation of data from clinical studies involving clindamycin to identify significant risk factors associated with infections. plos.orgresearchgate.net

Kinetic Spectrophotometric Methods for Reaction Monitoring

Kinetic spectrophotometric methods offer a simple, sensitive, and often environmentally friendly approach for the determination of clindamycin. researchgate.netresearchgate.netnih.gov These methods are based on monitoring the rate of a chemical reaction in which clindamycin participates.

A validated kinetic spectrophotometric method for the determination of clindamycin hydrochloride is based on its reaction with potassium iodide and potassium iodate (B108269) in an aqueous medium. researchgate.netresearchgate.netnih.gov This reaction produces triiodide ions (I3-), which have a distinct yellow color and can be monitored spectrophotometrically at 350 nm. researchgate.netresearchgate.net The initial rate and fixed-time methods can be used to construct calibration graphs, which are linear over a specific concentration range. researchgate.netnih.gov For example, a linear range of 1-20 µg/mL has been reported. researchgate.netnih.gov

Kinetic Method Reaction Principle Detection Wavelength Linear Range LOD
Initial Rate MethodOxidation with KI/KIO3 to form I3-350 nm1-20 µg/mL0.12 µg/mL researchgate.netnih.gov
Fixed Time Method (10 min)Oxidation with KI/KIO3 to form I3-350 nm1-20 µg/mL0.22 µg/mL researchgate.netnih.gov

Stability and Degradation Pathways of Clindamycin Pentadecanoate Under Experimental Conditions

Forced Degradation Studies under Varied Stressors

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. While specific forced degradation data for clindamycin (B1669177) pentadecanoate (B1260718) is not extensively available, its structural similarity to other long-chain fatty acid esters of clindamycin, such as clindamycin palmitate, allows for well-founded inferences about its stability profile.

Acidic and Alkaline Hydrolysis

Clindamycin pentadecanoate, as an ester, is susceptible to hydrolysis under both acidic and basic conditions. This chemical transformation involves the cleavage of the ester bond, which is the primary degradation pathway for clindamycin esters. scirp.orgresearchgate.net Studies on the closely related compound, clindamycin palmitate hydrochloride, have demonstrated significant degradation under acidic and alkaline stress. scirp.orgresearchgate.net

Under acidic conditions (e.g., 0.1 M HCl), the ester linkage is hydrolyzed, yielding clindamycin and pentadecanoic acid. scirp.org Similarly, exposure to alkaline conditions (e.g., 0.1 M NaOH) accelerates this hydrolysis, leading to a more rapid degradation of the compound. scirp.org Research on clindamycin palmitate hydrochloride showed substantial degradation in both acidic (14.1% degradation) and basic (60.8% degradation) environments. researchgate.net Given the analogous ester structure, this compound is expected to follow a similar degradation pattern.

Table 1: Inferred Hydrolytic Degradation of this compound

Stress ConditionExpected Primary Degradation ProductsInferred Stability
Acidic (e.g., 0.1 M HCl)Clindamycin, Pentadecanoic AcidLabile
Alkaline (e.g., 0.1 M NaOH)Clindamycin, Pentadecanoic AcidHighly Labile

Oxidative Stress Studies

In contrast to its susceptibility to hydrolysis, this compound is anticipated to exhibit greater stability under oxidative stress. Studies conducted on clindamycin palmitate hydrochloride, using oxidizing agents like hydrogen peroxide, have shown the compound to be relatively stable. scirp.orgresearchgate.net One study reported no significant degradation of clindamycin palmitate hydrochloride when exposed to 10% peroxide for 24 hours at room temperature. scirp.org Another study also indicated stability under peroxide stress. researchgate.net Therefore, it can be inferred that the ester linkage of this compound is not readily susceptible to oxidation. However, it is worth noting that an oxidative degradation product of clindamycin phosphate (B84403), clindamycin phosphate sulfoxide, has been identified in other contexts. fda.gov

Photolytic and Thermal Degradation Profiles

This compound is expected to be stable under photolytic and thermal stress. Research on clindamycin palmitate hydrochloride has consistently demonstrated its stability when exposed to light and elevated temperatures. scirp.orgresearchgate.net One investigation subjected clindamycin palmitate hydrochloride to light at 365 nm for 24 hours and elevated temperature (55°C for 24 hours) and found the compound to be stable under these conditions. scirp.org Another study confirmed thermal stability with no degradation observed. researchgate.net This suggests that the chemical structure of clindamycin esters is robust enough to withstand these particular stressors without significant decomposition.

Table 2: Inferred Stability of this compound under Oxidative, Photolytic, and Thermal Stress

Stress ConditionInferred Stability
Oxidative (e.g., H₂O₂)Stable
Photolytic (e.g., UV light)Stable
ThermalStable

Identification and Characterization of Degradation Products

The primary degradation products resulting from the hydrolysis of this compound would be clindamycin and pentadecanoic acid. It is noteworthy that this compound itself has been identified as an impurity (Impurity VII) in studies of clindamycin palmitate hydrochloride, suggesting it can be formed as a byproduct in related manufacturing processes or as a degradation product of other clindamycin esters. nih.gov

Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed to identify and quantify impurities and degradation products of clindamycin and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating these compounds. scirp.orgresearchgate.netnih.gov Both isocratic and gradient reverse-phase HPLC methods have been developed. scirp.orgnih.gov

For detection, UV detectors are commonly used, with detection wavelengths typically around 210 nm. researchgate.netresearchgate.net Refractive index (RI) detectors have also been utilized, particularly in earlier methods. nih.govnih.gov Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for determining the molecular weights of impurities and aiding in their structural elucidation. nih.gov Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, are crucial for the definitive characterization of the chemical structures of these degradation products. nih.gov

Elucidation of Degradation Mechanisms

The principal degradation mechanism for this compound is the hydrolysis of its ester bond. This reaction can be catalyzed by both acid and base.

In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of the alcohol (clindamycin), the carboxylic acid (pentadecanoic acid) is formed.

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the clindamycin alkoxide, which subsequently abstracts a proton from the newly formed pentadecanoic acid to yield clindamycin and the carboxylate salt of pentadecanoic acid.

These hydrolytic pathways are the most significant for clindamycin esters and are the primary focus when considering the stability and degradation of this compound.

Influence of Environmental Factors on Ester Stability in Research Matrices

The stability of this compound, like other clindamycin esters, is significantly influenced by environmental factors such as pH, temperature, and humidity. These factors can induce degradation of the molecule, affecting its integrity in research and pharmaceutical settings.

pH-Dependent Hydrolysis Kinetics

The primary degradation pathway for clindamycin esters in aqueous solutions is hydrolysis. This process is highly dependent on the pH of the medium. For the parent molecule, clindamycin, maximum stability is observed in the pH range of 3 to 5. researchgate.net It is anticipated that this compound would exhibit similar pH-dependent stability, with the ester linkage being susceptible to both acid- and base-catalyzed hydrolysis.

In acidic conditions (pH below 3), hydrolysis of the thioglycoside linkage of the clindamycin moiety is a major degradation route. researchgate.net Under alkaline conditions (pH above 7), not only is the ester bond subject to saponification, but other degradation pathways, such as the scission of the 7-(S)-chloro group, may also be accelerated. Studies on clindamycin palmitate hydrochloride have confirmed its lability in the presence of both acid and base. Given the structural similarity, a similar susceptibility is expected for this compound.

Table 1: Anticipated pH-Dependent Degradation of this compound

pH RangeExpected Primary Degradation PathwayRelative Stability
< 3Acid-catalyzed hydrolysis of the ester and thioglycoside linkageLow
3 - 5Minimal hydrolysisHigh
> 7Base-catalyzed hydrolysis (saponification) of the ester linkageLow

Temperature and Humidity Effects on Compound Integrity

Elevated temperatures are known to accelerate chemical degradation processes. For clindamycin, high-temperature studies have indicated its relative stability at 25°C when maintained within a pH range of 1-6.5. researchgate.net However, as with any chemical compound, increasing the temperature would likely increase the rate of degradation of this compound, particularly in the presence of moisture which can facilitate hydrolysis.

Humidity plays a crucial role in the stability of solid-state compounds by providing the water necessary for hydrolytic degradation. Therefore, it is expected that the storage of this compound under conditions of high humidity would compromise its integrity over time, leading to the formation of clindamycin and pentadecanoic acid.

Table 2: Predicted Impact of Temperature and Humidity on this compound Stability

ConditionPotential Impact on Stability
High Temperature (>40°C)Increased rate of thermal and hydrolytic degradation.
High Humidity (>75% RH)Increased potential for hydrolytic degradation of the ester bond.
Ambient Temperature (20-25°C) and Low Humidity (<40% RH)Optimal for maintaining compound integrity.

Note: This table represents expected outcomes based on general principles of chemical stability and data from related clindamycin compounds, pending specific experimental studies on this compound.

Biochemical and Molecular Research of Clindamycin Pentadecanoate

Enzymatic Hydrolysis of Clindamycin (B1669177) Pentadecanoate (B1260718) in Experimental Systems

Clindamycin pentadecanoate, an ester prodrug of the lincosamide antibiotic clindamycin, is designed to enhance oral absorption and mask the unpleasant taste of the parent compound. orientjchem.orguomustansiriyah.edu.iq Its therapeutic activity is contingent upon its conversion to active clindamycin through enzymatic hydrolysis. orientjchem.orgresearchgate.net This process is primarily mediated by esterases present in various biological media. elifesciences.orgnih.gov

Studies utilizing non-human biological media, such as animal sera, have been instrumental in characterizing the esterase activity responsible for the hydrolysis of ester prodrugs. For instance, research has shown that mouse serum exhibits significantly higher esterase activity compared to human serum, approximately 100-fold greater per milligram of serum protein. elifesciences.org However, this heightened activity is not uniform across all ester substrates, indicating substrate-specific differences in enzyme kinetics. elifesciences.org

The enzymatic conversion of prodrugs is not limited to serum. For example, the deacetylation of diacetyl chloramphenicol (B1208) to an active antibiotic has been demonstrated in the presence of rabbit, mouse, and human sera, but not in bacterial cell extracts or heated serum, highlighting the role of serum esterases in this process. nih.gov These findings underscore the importance of selecting appropriate experimental systems to accurately predict the in vivo performance of ester prodrugs.

The following table provides a comparative overview of esterase activity in different non-human biological media.

Biological MediumRelative Esterase ActivityKey Findings
Mouse Serum High (~100x human serum)Activity is not uniform across all ester substrates. elifesciences.org
Rabbit Serum ActiveCapable of converting diacetyl chloramphenicol to its active form. nih.gov
Bacterial Cell Extracts InactiveDid not show esterase activity towards diacetyl chloramphenicol. nih.gov

The rate and extent of the bioconversion of clindamycin esters to active clindamycin are critical determinants of their therapeutic efficacy. In vitro studies comparing the hydrolysis kinetics of different clindamycin phosphate (B84403) esters have revealed marked differences. For example, clindamycin-2-phosphate is hydrolyzed much more rapidly and extensively than clindamycin-3-phosphate in various enzyme systems. researchgate.net This difference in hydrolysis rates has been correlated with lower blood levels of the 3-phosphate ester in rats compared to the 2-phosphate ester. researchgate.net

The conversion of clindamycin prodrugs like clindamycin palmitate and clindamycin phosphate to the active clindamycin is a crucial step for their antibacterial effect. orientjchem.orgnih.gov Clindamycin palmitate, for instance, is inactive in vitro but is rapidly hydrolyzed in vivo to the active form. researchgate.net Similarly, clindamycin phosphate is hydrolyzed by phosphatases to yield active clindamycin. orientjchem.orgnih.gov

The table below summarizes the kinetic parameters of bioconversion for different clindamycin esters.

Clindamycin EsterHydrolysis RateExtent of HydrolysisIn Vivo Correlation
Clindamycin-2-Phosphate RapidExtensiveHigher blood levels in rats. researchgate.net
Clindamycin-3-Phosphate SlowLess ExtensiveLower blood levels in rats. researchgate.net
Clindamycin Palmitate Rapid (in vivo)CompleteInactive in vitro, active in vivo. researchgate.net

Characterization of Esterase Activity in Non-Human Biological Media

Molecular Basis of Lincosamide Interaction with Ribosomal Subunits (In Vitro Studies)

Clindamycin, a member of the lincosamide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. picmonic.comnih.gov This inhibition is achieved through specific interactions with the bacterial ribosome, primarily the 50S ribosomal subunit. picmonic.comnih.gov

Clindamycin binds to the 23S rRNA of the large 50S bacterial ribosomal subunit at the peptidyl transferase center (PTC). mdpi.com The binding site is located in a cleft on the 50S subunit, composed mainly of RNA from domain V of the 23S rRNA. nih.gov This site is highly conserved across different bacterial species. nih.gov

The interaction involves hydrogen bonding between clindamycin and specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and C2452. mdpi.com The galactose sugar moiety of clindamycin interacts with nucleotides A2058 and A2059, while the propyl pyrrolidinyl portion interacts with C2452 and U2504. mdpi.com

Kinetic studies have revealed a two-step binding mechanism where clindamycin first competitively interacts with the A-site of the ribosome to form an initial complex, which then isomerizes to a more stable complex. researchgate.net The presence of polyamines like spermine (B22157) can enhance the binding affinity of clindamycin to the ribosome. nih.gov

The following table details the key ribosomal nucleotides involved in clindamycin binding.

Ribosomal Nucleotide (E. coli numbering)Interaction with ClindamycinFunctional Significance
A2058, A2059 Hydrogen bonding with the galactose sugar. mdpi.comMutations can confer resistance.
G2505 Hydrogen bonding. mdpi.commdpi.comProtected from chemical probes in the stable clindamycin-ribosome complex. researchgate.net
C2452 Interaction with the propyl pyrrolidinyl moiety. mdpi.comPart of the peptidyl transferase center.
A2451, A2602 Protected from chemical probes in the initial clindamycin-ribosome complex. researchgate.netLocated within the A-site of the catalytic center. researchgate.net

By binding to the PTC, clindamycin interferes with the proper positioning of aminoacyl-tRNA at the A-site and peptidyl-tRNA at the P-site. mdpi.commdpi.com This steric hindrance directly inhibits the formation of the peptide bond, a crucial step in protein elongation. mdpi.comweizmann.ac.il

In cell-free translation systems, clindamycin has been shown to inhibit peptide bond formation. nih.gov The inhibitory effect can be influenced by factors such as temperature and the presence of polyamines. nih.gov At higher temperatures (e.g., 25°C), clindamycin exhibits a more complex inhibitory mechanism, while at lower temperatures (e.g., 5°C), it acts as a simple competitive inhibitor. nih.gov

It's important to note that the inhibitory activity of some ribosome-targeting antibiotics, including those that bind the PTC, can be context-specific, meaning their effectiveness can depend on the specific amino acid sequence of the nascent peptide. pnas.org

The table below summarizes the inhibitory effects of clindamycin in cell-free systems.

Experimental ConditionInhibitory MechanismKey Observation
Low Temperature (5°C) Simple competitive inhibition. nih.govClindamycin competes with substrates for the A-site. nih.gov
High Temperature (25°C) Biphasic kinetics. nih.govInitial interference with the A-site followed by accommodation near the P-site, leading to reduced peptide bond formation velocity. nih.gov
Presence of Spermine Enhanced inhibition. nih.govIncreased affinity of clindamycin for the A-site. nih.gov

In addition to inhibiting peptide bond formation, clindamycin also interferes with the translocation step of protein synthesis. picmonic.com Translocation is the process by which the ribosome moves along the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site.

Studies have shown that clindamycin can induce mRNA translocation, although to a lesser extent than other antibiotics like sparsomycin. nih.gov This antibiotic-induced translocation is thought to occur because clindamycin sterically blocks the reverse movement of the peptidyl-tRNA from a hybrid A/P state back to the classical A/A state as the ribosome fluctuates between its rotated and non-rotated conformations. nih.gov This interference with the dynamic movements of the ribosome ultimately disrupts the elongation cycle. picmonic.com The extent of translocation induced by clindamycin can be around 40%. nih.gov

Inhibition of Peptide Bond Formation in Cell-Free Systems

Structure-Activity Relationships of this compound and its Derivatives at the Molecular Level

The biological activity of clindamycin and its derivatives is intrinsically linked to their chemical structure, which consists of an amino acid moiety (propyl hygric acid) and a sugar moiety (α-methylthiolincosamine). oup.comrcsb.org The pentadecanoate ester at the C-2 hydroxyl group of the sugar in this compound primarily influences its pharmacokinetic properties, such as lipophilicity, rather than its intrinsic antibacterial action. The core structure of clindamycin is responsible for its interaction with the bacterial ribosome.

Key structural features of the clindamycin molecule that are crucial for its activity include:

The 7(S)-Chloro Group: The substitution of the 7(R)-hydroxyl group of its parent compound, lincomycin, with a 7(S)-chloro group significantly enhances its potency and antibacterial spectrum. Replacing this chloro group with other halogens like bromo or iodo can retain activity, whereas reverting to a hydroxyl group diminishes it. slideshare.net

The Propylhygric Acid Moiety: This N-methyl-L-proline derivative is essential for binding. Modifications to this part of the molecule can alter its binding affinity and efficacy.

The α-Methylthiolincosamine Sugar: This sugar moiety and its correct stereochemistry are critical for positioning the antibiotic within the ribosomal binding pocket.

Research on various derivatives has shown that modifications at different positions can lead to compounds with altered activity spectra or the ability to overcome certain resistance mechanisms. mdpi.comnih.gov For instance, creating hybrid molecules by linking clindamycin to other agents like chloroquine (B1663885) has been explored to develop new antimalarial agents. nih.gov

The primary molecular target of clindamycin is the 50S subunit of the bacterial ribosome, where it binds to the 23S rRNA and inhibits protein synthesis. pfizermedicalinformation.comdoi.org Computational modeling and molecular docking studies have been instrumental in elucidating these interactions at an atomic level. These studies confirm that clindamycin binds within the peptidyl transferase center (PTC) at the entrance of the ribosomal exit tunnel. nih.govresearchgate.net

Kinetic and chemical footprinting studies, supported by molecular modeling, suggest a two-step binding process. nih.govresearchgate.net Initially, clindamycin forms an "encounter complex" (CI) by interacting with the A-site of the ribosome, protecting nucleotides A2451 and A2602. nih.gov This complex then isomerizes to a more stable state (C*I), where the drug is positioned nearer the P-site, marked by strong protection of nucleotide G2505. nih.gov In both states, nucleotides A2058 and A2059, located near the exit tunnel, are also protected. nih.gov

Molecular docking studies on clindamycin derivatives have explored new potential protein targets to broaden their antibacterial spectrum and overcome resistance. mdpi.com One such study investigated three clindamycin derivatives against numerous bacterial proteins, identifying several potential targets through molecular docking and dynamics simulations. mdpi.com

Table 1: Molecular Docking Results for a Clindamycin Derivative with Potential Protein Targets Data adapted from studies on clindamycin derivatives, as direct data for this compound is not available.

Protein TargetPDB IDFunctionLibDock ScoreReference
β-lactamase1M40Antibiotic Resistance>140 mdpi.com
FleQ3SSQTranscriptional Regulator>140 mdpi.com
FtsZ1W5FCell Division>140 mdpi.com
aspC1O4YAspartate Aminotransferase>140 mdpi.com

These studies suggest that while the primary target remains the ribosome, clindamycin derivatives may possess the ability to interact with other essential bacterial proteins, opening avenues for developing agents with novel mechanisms of action. mdpi.com

The binding site of clindamycin on the 23S rRNA of the 50S ribosomal subunit is not unique. It significantly overlaps with the binding sites of two other major antibiotic classes: macrolides (e.g., erythromycin, azithromycin) and streptogramin B. pfizermedicalinformation.comeuropa.euasm.orgoup.com This shared binding region is the molecular basis for the clinically observed phenomenon of MLSB cross-resistance. oup.comeuropa.eu

The key interaction points are within domain V of the 23S rRNA, particularly around nucleotide A2058. oup.comoup.com

Macrolides: These antibiotics also bind within the PTC and obstruct the nascent peptide exit tunnel.

Lincosamides: Clindamycin binds in the same region, sharing critical contact points with macrolides. nih.gov

Streptogramin B: This class of antibiotics also shares an overlapping binding site within the PTC. europa.euasm.org

Due to this overlap, a single modification to the shared binding site can confer resistance to all three antibiotic classes. The most common mechanism of MLSB resistance is the enzymatic methylation of the adenine (B156593) base at position A2058 of the 23S rRNA by Erm (erythromycin ribosome methylase) enzymes. asm.orgoup.com This modification sterically hinders the binding of all three antibiotic classes, leading to resistance. This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a macrolide). oup.com

Pharmacokinetic Modeling and Mechanistic Studies in Non Clinical Systems

Development of Pharmacokinetic Models for Ester Prodrugs in Research Models

The development of effective drug therapies relies on a thorough understanding of how a drug and its prodrugs behave in the body. For ester prodrugs like clindamycin (B1669177) pentadecanoate (B1260718), which are inactive compounds that are converted into the active drug, clindamycin, within the body, this understanding is achieved through sophisticated pharmacokinetic modeling. scirp.orgmdpi.com These models are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active form.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in In Vitro Systems

In vitro ADME studies are fundamental to the early assessment of a prodrug's potential. These laboratory-based assays provide critical data on the metabolic stability and conversion of the prodrug in a controlled environment. scirp.org

For clindamycin ester prodrugs, in vitro systems are used to investigate their conversion to the active clindamycin base. Clindamycin phosphate (B84403), a well-studied ester prodrug, is known to be rapidly hydrolyzed to clindamycin in vitro and in vivo. fda.govfda.gov This conversion is often mediated by enzymes like intestinal alkaline phosphatases. researchgate.netresearchgate.net Studies using human skin models have shown that after topical application of clindamycin phosphate, both the prodrug and the active clindamycin can permeate the skin. fda.govfda.gov

Research has utilized various in vitro models to simulate biological conditions. For instance, liver microsomes, which contain cytochrome P450 enzymes, are commonly used to assess the metabolic fate of ester prodrugs. scirp.org The stability of these prodrugs is also evaluated in human plasma to understand their behavior in circulation. scirp.org In one study, the percutaneous absorption of clindamycin was examined using human skin mounted in diffusion cells, comparing a foam formulation to a gel and a solution. fda.gov The results indicated that the amount of clindamycin that permeated the skin varied depending on the formulation. fda.gov

These in vitro experiments are crucial for understanding the initial stages of the prodrug's journey in the body and provide essential data for building more complex pharmacokinetic models.

Mathematical and Computational Modeling of Prodrug Bioconversion and Distribution

Mathematical and computational models are powerful tools for simulating and predicting the pharmacokinetic behavior of prodrugs like clindamycin pentadecanoate. These models integrate data from in vitro studies to create a more comprehensive picture of how the prodrug is absorbed, converted to its active form, and distributed throughout the body.

Physiologically-based pharmacokinetic (PBPK) modeling is a prominent approach in this field. nih.govnih.gov PBPK models are designed to simulate the physiological and biochemical processes that govern a drug's fate in the body. nih.gov These models can incorporate data on blood flow, tissue volumes, and enzyme kinetics to predict drug concentrations in various tissues over time. nih.gov For clindamycin, PBPK models have been developed to understand its disposition, particularly in specific populations like children. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are also employed to investigate the interactions between the drug and carrier molecules at a molecular level. doi.org For example, a recent study used DFT and MD simulations to explore the interaction between clindamycin and poly(lactic-co-glycolic acid) (PLGA) carriers, providing insights into drug release kinetics and stability. doi.org

These modeling approaches are not static; they are continuously refined as new data becomes available. The goal is to develop models that can accurately predict the in vivo performance of a prodrug, thereby guiding further drug development and optimization. nih.gov

Bioanalytical Method Validation for Non-Clinical Pharmacokinetic Studies

Accurate and reliable quantification of this compound and its metabolites in biological samples is paramount for pharmacokinetic studies. This requires the development and validation of robust bioanalytical methods. The validation process ensures that the analytical method is suitable for its intended purpose, providing confidence in the generated data. europa.euwho.inteuropa.eu

Method Development for Quantification of this compound and its Metabolites in Research Samples

The quantification of clindamycin and its prodrugs in various biological matrices, such as plasma, serum, and tissue, is typically achieved using chromatographic techniques, most notably high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net

Several HPLC methods with UV detection have been developed for the determination of clindamycin and its related compounds. nih.govresearchgate.netresearchgate.net These methods often involve a reversed-phase column for separation. nih.govresearchgate.net For instance, a reversed-phase HPLC method was developed to separate clindamycin from its impurities, using a C18 column and UV detection at 210 nm. nih.gov The mobile phase composition and pH are critical parameters that are optimized to achieve good separation and peak shape. nih.govresearchgate.net

LC-MS/MS methods offer higher sensitivity and selectivity, making them particularly suitable for quantifying low concentrations of analytes in complex biological matrices. researchgate.net These methods often employ a simple and rapid liquid-liquid extraction or protein precipitation for sample preparation. researchgate.netresearchgate.net The use of an internal standard, a compound with similar physicochemical properties to the analyte, is crucial for ensuring accuracy and precision. researchgate.netcaymanchem.com

The development of these methods involves a rigorous process of optimizing various parameters, including the chromatographic conditions, sample preparation, and detection settings, to ensure the reliable quantification of this compound and its metabolites.

Robustness and Reproducibility in Laboratory-Scale Studies

Once a bioanalytical method is developed, it must undergo a thorough validation process to demonstrate its robustness and reproducibility. europa.euwho.intbioanalysisforum.jp Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility indicates the consistency of the results obtained under different conditions (e.g., on different days, with different analysts). nih.govusp.org

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). europa.eueuropa.eu Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govijpsonline.com

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.govusp.org

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). usp.orgnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. europa.euresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.netnih.gov

A full-fraction factorial design experiment can be used to systematically evaluate the robustness of a method by assessing the impact of multiple parameter variations simultaneously. nih.gov The results of these validation studies provide a high degree of assurance that the bioanalytical method is reliable and suitable for its intended use in non-clinical pharmacokinetic studies.

Formulation Science and Drug Delivery Research for Clindamycin Pentadecanoate Research Context

Physicochemical Characterization of Research Formulationsresearchgate.net

Physicochemical characterization is the cornerstone of formulation development. It involves analyzing the physical and chemical properties of the active pharmaceutical ingredient (API) to predict its behavior during manufacturing and in biological systems. For an ester like Clindamycin (B1669177) Pentadecanoate (B1260718), this would involve detailed studies of its solubility, dissolution, and solid-state properties. bjbms.org

The solubility of an API is a critical determinant of its bioavailability. For a long-chain ester such as Clindamycin Pentadecanoate, its lipophilic nature, derived from the 15-carbon pentadecanoate chain, would be expected to confer very low aqueous solubility. Research on a similar long-chain ester, Clindamycin Palmitate Hydrochloride, reveals that its solubility is highly dependent on pH. It is practically insoluble at pH 5.8 (0.001 mg/mL) but becomes more soluble at a pH below 3.7 (53.2 mg/mL) due to the formation of micelles. scirp.org Similar pH-dependent solubility and potential for micelle formation would be anticipated for this compound.

Dissolution studies would be performed in various model solvents that mimic physiological conditions to understand how quickly the compound dissolves and becomes available for absorption.

Table 1: Illustrative pH-Dependent Solubility Profile for a Clindamycin Ester This table is based on data for Clindamycin Palmitate Hydrochloride and is illustrative of the type of data that would be generated for this compound.

pHSolubility (mg/mL)Observation
7.4&lt;0.0002Practically Insoluble
5.80.001Very Slightly Soluble
4.00.238Slightly Soluble
3.6>50Soluble (Micelle Formation)
Data adapted from research on Clindamycin Palmitate Hydrochloride. scirp.org

Solid-state properties such as crystallinity, polymorphism, and thermal stability profoundly impact a drug's processing, stability, and dissolution behavior. bjbms.org Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) are essential for this characterization. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and crystallinity of this compound. The disappearance of a characteristic melting peak when the drug is incorporated into a polymeric matrix can indicate a change from a crystalline to an amorphous state or molecular dispersion. nih.gov

Thermogravimetric Analysis (TGA) would assess the thermal stability of the compound, identifying the temperatures at which it begins to decompose. This is crucial for heat-dependent manufacturing processes like hot-melt extrusion. nih.govresearchgate.net

X-ray Powder Diffraction (XRPD) provides information on the crystalline structure of the compound. researchgate.net Different crystalline forms (polymorphs) can have different solubilities and stabilities, making XRPD a vital tool for ensuring batch-to-batch consistency.

Table 2: Techniques for Solid-State Characterization

Analytical TechniquePurpose in Formulation DevelopmentExample Finding for a Clindamycin Compound
Differential Scanning Calorimetry (DSC)Determine melting point, crystallinity, and drug-polymer interactions.The melting peak of Clindamycin Phosphate (B84403) disappeared in implants, suggesting conversion to an amorphous form. nih.gov
Thermogravimetric Analysis (TGA)Evaluate thermal stability and decomposition temperature.Clindamycin HCl and a resinate complex showed distinct thermal degradation profiles. researchgate.net
X-ray Powder Diffraction (XRPD)Identify crystalline structure and detect polymorphism.XRPD patterns confirmed the formation of a new solid phase in a clindamycin-resin complex, indicating successful drug loading. researchgate.net

Solubility and Dissolution Rate Studies in Model Solvents

In Vitro Release and Permeation Studiesresearchgate.net

Once a formulation is developed, its ability to release the drug and allow it to permeate through biological barriers must be tested. In vitro models provide a controlled environment to study these processes.

For sustained therapeutic effect, this compound would likely be incorporated into controlled-release delivery systems like microspheres, implants, or nanospheres. journalgrid.comnih.gov In vitro release studies are conducted using dissolution apparatus, where the formulation is placed in a medium mimicking physiological fluids (e.g., pH 7.4 phosphate buffer) at 37°C. nih.gov The amount of drug released over time is measured, often by HPLC. nih.gov

The release data can be fitted to mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism, which could be diffusion, polymer erosion, or a combination. ijphr.comeprajournals.com For example, studies on clindamycin-loaded nanospheres showed an initial burst release followed by a sustained release over 48 hours. nih.gov The choice of polymer and drug-to-polymer ratio significantly influences the release rate. journalgrid.com

Table 3: Illustrative In Vitro Cumulative Release of Clindamycin from a Microsphere Formulation This table is based on data for a Clindamycin formulation and is illustrative of the type of data that would be generated for this compound.

Time (hours)Formulation F1 (1:1 Drug:Polymer) [% Release]Formulation F8 (1:1.75 Drug:Polymer) [% Release]
115.210.5
445.838.1
864.272.4
1264.290.1
Data adapted from research on Clindamycin microspheres, showing how polymer concentration affects release. journalgrid.com

For topical or transdermal applications, the ability of this compound to permeate the skin is paramount. Permeation studies are typically conducted using Franz diffusion cells, which hold a membrane between a donor chamber (containing the formulation) and a receptor chamber. nih.govnih.gov

The membranes used can be synthetic, such as Strat-M®, which is designed to mimic the layers of human skin, or biological, such as excised human or animal skin. nih.govtandfonline.com Research on clindamycin phosphate has shown that formulation type dramatically affects skin permeation; for instance, microemulsions significantly enhanced drug permeation compared to a standard isopropanol (B130326) solution. nih.gov The amount of drug that permeates the membrane into the receptor fluid over time is quantified to determine the permeation flux. nih.gov

Controlled Release Mechanisms from Experimental Delivery Systems

Innovative Formulation Technologies in Pre-clinical Researchresearchgate.netbjbms.org

Pre-clinical research for a lipophilic compound like this compound would explore various innovative formulation technologies to improve its delivery. These advanced systems aim to enhance solubility, improve stability, control release, and target specific tissues.

Microemulsions and Emulgels: These systems are effective for solubilizing hydrophobic drugs for topical delivery. nih.govresearchgate.net Microemulsions containing clindamycin phosphate demonstrated significantly greater skin permeation than conventional solutions. nih.gov

Nanoparticulate Systems: Encapsulating the drug in nanocarriers like solid lipid nanoparticles (SLN), nanospheres, or liposomes can protect it from degradation, provide controlled release, and enhance penetration. nih.govopendermatologyjournal.com Ethosomes containing clindamycin phosphate, for example, were formulated into a gel that showed excellent in vitro drug release. mdpi.com

Polymeric Implants: For long-term, localized delivery (e.g., in bone infections or ocular applications), biodegradable implants made from polymers like polylactic acid (PLA) can be loaded with the drug. nih.gov These implants provide sustained release as the polymer matrix degrades over weeks or months. nih.gov

Microsphere and Nanoparticle Systems for Targeted Delivery Investigation

The development of advanced drug delivery systems for antibiotics like clindamycin is a significant area of pharmaceutical research. The goal is to enhance therapeutic efficacy, reduce dosing frequency, and minimize systemic side effects by targeting the drug to the site of infection. Microspheres and nanoparticles represent promising platforms for achieving these objectives with lincosamide antibiotics.

Research in this area has explored various biodegradable polymers for encapsulating clindamycin. For instance, chitosan (B1678972), a natural polysaccharide, has been investigated for creating nanoparticles for drug delivery. researchgate.net Studies have shown that chitosan nanoparticles can be functionalized with antibiotics, including clindamycin, through methods like ionic gelation. researchgate.net The resulting nanoparticles exhibit a spherical morphology. researchgate.net Another approach involves a microsphere delivery system composed of glyceryl monooleate (GMO)-cubosomes embedded in a calcium-alginate matrix. researchgate.net This system was designed to improve the release properties of water-soluble drugs like clindamycin. researchgate.net

Investigations into these systems often focus on physicochemical characterization and in vitro drug release kinetics. Key parameters evaluated include particle size, morphology, drug entrapment efficiency, and the drug release profile over time. For example, in the GMO-alginate microsphere system, the ratio of alginate to GMO was found to significantly influence the particle size and morphology. researchgate.net

Interactive Table: Research Findings on Clindamycin Microsphere and Nanoparticle Systems

Delivery System Polymer/Materials Key Findings
Nanoparticles Chitosan Functionalization with clindamycin is feasible, resulting in spherical nanoparticles. researchgate.net
Microspheres Glyceryl Monooleate (GMO), Calcium Alginate The alginate-to-GMO ratio impacts particle size and morphology; the system demonstrates sustained release properties for clindamycin. researchgate.net

The research indicates that these novel micro and nanoparticle formulations can offer sustained release of clindamycin. researchgate.net For example, the release of clindamycin from GMO-alginate microspheres was significantly lower than from conventional microspheres, indicating prolonged drug delivery. researchgate.net Such characteristics are crucial for developing targeted therapies that can maintain effective drug concentrations at the infection site for an extended period.

Hot Melt Extrusion Techniques for Controlled Release Implants

Hot Melt Extrusion (HME) is a solvent-free, continuous manufacturing process that has gained considerable attention in the pharmaceutical industry for developing controlled-release drug delivery systems, including implants. ijrti.orgresearchgate.net This technology is particularly relevant for producing long-acting formulations of antibiotics for localized infections. The process involves pumping a mixture of the active pharmaceutical ingredient (API) and a polymeric carrier through a heated barrel, where it is mixed and melted before being forced through a die to form a product of uniform shape and density. nih.govagnopharma.com

The application of HME for creating biodegradable implants for ocular drug delivery has been explored. For instance, studies have focused on developing sustained-release intravitreal implants containing clindamycin using biodegradable polymers like poly (L, D-lactic acid). researchgate.net These rod-shaped implants are designed for long-term, sustained intraocular delivery of the antibiotic. researchgate.net

A critical aspect of developing HME-based implants is the physicochemical characterization of the formulation to ensure that the manufacturing process does not degrade the drug or the polymer. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) are employed for this purpose. researchgate.net Research has shown that for clindamycin-loaded implants, these analytical methods confirmed that the HME process did not have destructive effects on the drug or polymer structures. researchgate.net

Interactive Table: Parameters in Hot Melt Extrusion for Drug Implants

Parameter Description Relevance to Clindamycin Implants
Processing Temperature The temperature profile of the extruder barrel. nih.gov Must be high enough to melt the polymer but low enough to prevent thermal degradation of clindamycin. agnopharma.com
Screw Speed The rotational speed of the extruder screws. Influences the degree of mixing and the shear stress applied to the material.
Polymer Carrier The thermoplastic polymer matrix that encapsulates the drug. nih.gov Biodegradable polymers like poly (L, D-lactic acid) have been used for clindamycin implants. researchgate.net

The findings from these studies suggest that HME is a viable and non-destructive method for fabricating sustained-release clindamycin implants. researchgate.net Such implants have the potential to improve patient compliance by providing long-term therapy and are considered to have good potential for industrial feasibility. researchgate.net

Future Directions in Clindamycin Pentadecanoate Research

The exploration of clindamycin (B1669177) ester prodrugs continues to be a significant area of pharmaceutical research, aimed at optimizing the therapeutic profile of the parent antibiotic. Clindamycin pentadecanoate (B1260718), an ester derivative of clindamycin, represents a lipophilic modification of the parent drug. While it has been identified as an impurity in clindamycin palmitate preparations, its potential as a therapeutic agent in its own right warrants further investigation. researchgate.netresearchgate.net The future of research into clindamycin pentadecanoate is poised to leverage cutting-edge technologies and methodologies to unlock its full potential. This includes a deeper understanding of its metabolic fate, rational design of new derivatives, development of sophisticated analytical tools, and its inclusion in modern screening paradigms.

Q & A

Q. What experimental methodologies are recommended for quantifying clindamycin pentadecanoate and its metabolites in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying clindamycin derivatives. Reference standards, such as clindamycin palmitate hydrochloride or sulfoxide derivatives, should be used for calibration to ensure analytical precision. Method validation must comply with ICH guidelines, including specificity, linearity, and accuracy assessments . For impurity profiling, nuclear magnetic resonance (NMR) and liquid chromatography (LC)-MS are critical for structural elucidation .

Q. What are the primary mechanisms of bacterial resistance to clindamycin derivatives, and how are they detected in vitro?

Resistance primarily arises from mutations in the 23S ribosomal RNA (e.g., A2058G), which reduce clindamycin's binding affinity to the ribosome. The double-disc diffusion test (D-test) is used to detect inducible MLSB resistance in Staphylococcus aureus. Isolates resistant to erythromycin (zone ≤13 mm) but sensitive to clindamycin (zone ≥21 mm) with a D-shaped inhibition zone indicate inducible resistance. Constitutive resistance is confirmed if both antibiotics show resistance (clindamycin zone ≤14 mm) .

Q. How does this compound’s mechanism of action differ from other lincosamides?

Clindamycin derivatives, including pentadecanoate, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit’s 23S RNA. This prevents peptide bond formation via steric hindrance at the peptidyl transferase center. Unlike macrolides, clindamycin’s binding is less affected by specific methylase enzymes (e.g., Erm), making it effective against some macrolide-resistant strains .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations clarify resistance mechanisms in this compound?

MD simulations at atomic resolution (e.g., using AMBER or GROMACS) model clindamycin’s interaction with wild-type vs. mutated (e.g., A2058G) ribosomes. Simulations in explicit solvent reveal conformational flexibility differences: clindamycin exhibits higher stability in mutated ribosomes due to altered hydrogen bonding and steric clashes, explaining reduced efficacy . Key parameters include binding free energy calculations (MM-PBSA) and root-mean-square deviation (RMSD) analysis of ligand-RNA interactions .

Q. What statistical frameworks are optimal for analyzing this compound combination therapy efficacy in clinical trials?

For non-normal data distributions, the Kruskal-Wallis test with LSD post-hoc analysis is preferred to compare groups (e.g., monotherapy vs. combination regimens). ANOVA is suitable for normally distributed data. In a study comparing clindamycin alone, clindamycin + vancomycin, and non-clindamycin regimens, post-hoc tests (e.g., Options 1–3 in LSD framework) identified significant differences in fever resolution rates (p<0.05) .

Q. How do pharmacokinetic parameters of this compound vary in obese pediatric populations?

Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) accounts for total body weight-normalized clearance and volume of distribution. Studies in obese patients (2–20 years) show comparable weight-normalized parameters to non-obese cohorts, suggesting no dose adjustment is needed if hepatic/renal function is normal . Key metrics include AUC0–24 and Cmax derived from sparse sampling protocols.

Methodological Considerations

Table 1: Key Statistical Tests for Clindamycin Research

ScenarioTestApplication Example
Normal data, ≥3 groupsOne-way ANOVAComparing efficacy across multiple antibiotic regimens
Non-normal dataKruskal-WallisAnalyzing non-parametric clinical outcomes (e.g., symptom resolution time)
Post-hoc comparisonsLSD testIdentifying specific group differences after ANOVA/Kruskal-Wallis

Table 2: Common Resistance Phenotypes in S. aureus

PhenotypeErythromycin ZoneClindamycin ZoneInterpretation
Inducible MLSB≤13 mm≥21 mm (D-shaped zone)Requires D-test confirmation
Constitutive MLSB≤13 mm≤14 mmCross-resistance to all lincosamides

Guidance for Rigorous Research Design

  • Framework Application : Use PICO (Population: S. aureus-infected models; Intervention: this compound; Comparison: other lincosamides; Outcome: MIC50) to structure preclinical studies .
  • Ethical Compliance : For human studies, detail participant selection criteria (e.g., exclusion of hepatic impairment) and data anonymization protocols .
  • Novelty Checks : Leverage PubMed searches with keywords (e.g., "this compound" + "pharmacokinetics") to identify research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.